molecular formula C22H20FN3O3 B2610017 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2034456-43-2

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No. B2610017
CAS RN: 2034456-43-2
M. Wt: 393.418
InChI Key: ONNGNJXTBRXYSP-UHFFFAOYSA-N
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Description

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C22H20FN3O3 and its molecular weight is 393.418. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis of Heterocyclic Compounds

  • Thiazole-Aminopiperidine Hybrid Analogues : These compounds, including ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, have shown promise as novel Mycobacterium tuberculosis GyrB inhibitors. They exhibit significant activity against tuberculosis with low cytotoxicity, suggesting potential applications in antibacterial drug development (Jeankumar et al., 2013).

  • Fluorine-18-Labeled 5-HT1A Antagonists : The development of fluorinated derivatives for PET imaging to study serotonin levels and receptor distribution. Such compounds offer insights into the brain's serotonin system, which is crucial for understanding psychiatric disorders (Lang et al., 1999).

  • Benzoxazepine Synthesis : Research into the synthesis of the benzoxazepine ring system, such as 4,5-Dihydro-3-(4-pyridinyl)thieno[4,3,2-ef][1,4]benzoxazepine maleate, highlights the potential for creating novel compounds with significant biological activity. This work contributes to the broader field of heterocyclic chemistry and drug discovery (Tomer et al., 1997).

Biological Evaluation and Potential Therapeutic Applications

  • Fluorobenzothiazole Derivatives : These compounds have been synthesized and evaluated for their antidiabetic properties, showcasing the utility of fluorinated molecules in developing treatments for metabolic disorders (S. T. & Chaubey, 2022).

  • Novel Benzoxazepine-Containing Kinase Inhibitors : The development and scale-up of kinase inhibitors featuring the benzoxazepine core underscore the role of such compounds in targeting cancer and other diseases through enzyme inhibition (Naganathan et al., 2015).

properties

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3/c23-18-5-8-20-17(13-18)14-26(21(27)15-29-20)12-9-24-22(28)16-3-6-19(7-4-16)25-10-1-2-11-25/h1-8,10-11,13H,9,12,14-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNGNJXTBRXYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

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